Triton X-301

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

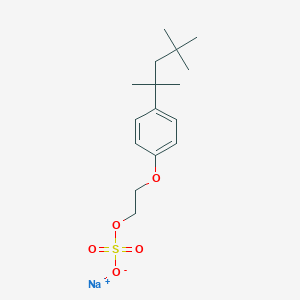

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSPZTWMLBELMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155131 | |

| Record name | Triton X-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12627-38-2 | |

| Record name | Triton X-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triton X-301 Surfactant: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triton X-301 is an anionic surfactant belonging to the octylphenol polyethoxylate family. Its unique properties make it a valuable tool in a variety of research, scientific, and pharmaceutical applications. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics and methodologies for its application in key experimental protocols.

Core Properties of this compound

This compound is distinguished from its more commonly known non-ionic counterpart, Triton X-100, by the presence of a negatively charged sulfate group at the end of its hydrophilic polyoxyethylene chain. This anionic nature governs its distinct behavior in aqueous solutions and its interactions with other molecules and surfaces.

Physicochemical Properties

While specific experimental data for this compound is not as widely published as for its non-ionic analogs, the following tables summarize its known properties. For comparative purposes, data for the widely studied non-ionic surfactant Triton X-100 is also included where available, with the clear distinction that these values are not directly transferable to this compound.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | [1] |

| CAS Number | 12627-38-2 | [1][2] |

| Molecular Formula | C₁₆H₂₅NaO₅S | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| Synonyms | Alkyl aryl polyethoxy ethanol sodium sulfonate salt | [2] |

| Appearance | Not specified in detail in publicly available literature | |

| Classification | Anionic Surfactant | [3] |

Table 2: Micellar and Solution Properties of this compound

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | Approximately 0.22 - 0.24 mM | [3] |

| Surface Tension | Data not specifically available for this compound. Generally, anionic surfactants significantly reduce the surface tension of water. | |

| Hydrophilic-Lipophilic Balance (HLB) | A calculated value for this compound is not readily available. The presence of the sulfate group suggests a high HLB, indicating good water solubility. | |

| Aggregation Number | Data not specifically available for this compound. | |

| Micelle Size | Data not specifically available for this compound. | |

| Density | Data not specifically available for this compound. For comparison, the density of Triton X-100 is approximately 1.07 g/cm³.[4] | |

| Viscosity | Data not specifically available for this compound. For comparison, the viscosity of Triton X-100 is approximately 240 cP at 25°C.[5] | |

| Cloud Point | Anionic surfactants like this compound do not typically exhibit a cloud point in the same manner as non-ionic surfactants with polyoxyethylene chains.[6] |

Experimental Protocols and Methodologies

This compound's detergent properties are leveraged in a variety of laboratory procedures. The following sections provide detailed methodologies for its key applications.

Cell Lysis for Protein Extraction

This compound is an effective agent for disrupting cell membranes to release intracellular contents. Its anionic nature can be advantageous for solubilizing certain proteins and cellular components.

Methodology:

-

Preparation of Lysis Buffer: A typical lysis buffer containing this compound can be prepared as follows:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (v/v) this compound

-

Protease and phosphatase inhibitors (recommended)

-

-

Cell Culture Preparation:

-

For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

-

-

Lysis:

-

Add the appropriate volume of ice-cold lysis buffer to the cells.

-

For adherent cells, scrape the cells from the culture dish in the presence of the lysis buffer.

-

For suspension cells, resuspend the cell pellet in the lysis buffer.

-

Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

-

-

Clarification:

-

Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay). The presence of this compound may interfere with some protein assays, so it is crucial to use a detergent-compatible assay.

-

Emulsion Polymerization

This compound can act as an effective emulsifier in emulsion polymerization reactions, stabilizing monomer droplets in an aqueous phase.[3]

Methodology:

-

Reactor Setup:

-

A reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a means for controlled addition of reactants is required.

-

-

Initial Charge:

-

Deionized water is added to the reactor and purged with nitrogen for at least 30 minutes to remove oxygen.

-

A portion of the this compound is added to the water and dissolved with stirring.

-

-

Monomer Emulsion Preparation:

-

In a separate vessel, the monomer (e.g., styrene, methyl methacrylate) is mixed with the remaining this compound and deionized water to form a pre-emulsion.

-

-

Initiation:

-

The reactor is heated to the desired reaction temperature (e.g., 70-80°C).

-

A water-soluble initiator (e.g., potassium persulfate) is added to the reactor.

-

-

Polymerization:

-

The monomer pre-emulsion is fed into the reactor at a controlled rate over a period of several hours.

-

The reaction is allowed to proceed for a specified time after the feed is complete to ensure high monomer conversion.

-

-

Cooling and Characterization:

-

The resulting polymer latex is cooled to room temperature.

-

The latex can be characterized for properties such as particle size, molecular weight, and solid content.

-

Heavy Metal Remediation

The anionic head group of this compound can chelate heavy metal ions, making it useful for environmental remediation applications such as soil washing.[3]

Methodology:

-

Preparation of Washing Solution:

-

Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 1-5% w/v). The optimal concentration may vary depending on the soil type and the nature and concentration of the heavy metal contaminants.

-

-

Soil Treatment:

-

Contaminated soil is mixed with the this compound washing solution in a suitable container. The soil-to-solution ratio should be optimized for efficient mixing and contact (e.g., 1:5 to 1:20 w/v).

-

-

Agitation:

-

The soil slurry is agitated for a specific period (e.g., 1-24 hours) to facilitate the desorption of heavy metals from the soil particles and their complexation with the surfactant micelles.

-

-

Separation:

-

The soil and the washing solution are separated by decantation, filtration, or centrifugation.

-

-

Analysis:

-

The concentration of heavy metals in the washing solution is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

The treated soil can also be analyzed to determine the removal efficiency.

-

Conclusion

This compound is a versatile anionic surfactant with applications spanning from fundamental cell biology research to industrial processes. Its distinct anionic character provides advantages in specific applications where charge interactions are important. While a comprehensive set of quantitative physicochemical data for this compound is not as readily available as for its non-ionic counterparts, this guide provides the foundational knowledge and detailed methodologies to effectively utilize this surfactant in a laboratory setting. Further characterization of its specific properties would be beneficial for the scientific community to fully exploit its potential.

References

- 1. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Database: this compound (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 3. This compound | 12627-38-2 | Benchchem [benchchem.com]

- 4. Triton X-100 - Wikipedia [en.wikipedia.org]

- 5. Triton X-100 | 9002-93-1 [chemicalbook.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

Triton X-301 chemical structure and characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, characteristics, and applications of Triton X-301, an anionic surfactant of significant interest in various scientific and pharmaceutical domains.

Core Characteristics and Chemical Identity

This compound is an anionic surfactant belonging to the Triton X series of detergents.[1] Its defining feature is the presence of a negatively charged sulfate group at the terminus of its hydrophilic polyoxyethylene chain, which imparts its anionic character.[1] This structural element distinguishes it from its nonionic counterpart, Triton X-100, which possesses a terminal hydroxyl group.[1] The anionic nature of this compound allows for strong electrostatic interactions, making it particularly effective in applications where such interactions are crucial.[1]

The chemical identity of this compound is systematically defined by its IUPAC name, sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate.[1][2] It is registered under the CAS number 12627-38-2.[1][2]

Chemical Structure

The molecular structure of this compound consists of three primary components: a hydrophobic t-octylphenyl group, a hydrophilic polyethylene oxide chain, and an anionic sulfate group. This amphipathic nature, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, drives its surface-active properties.

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physicochemical properties. A summary of these key characteristics is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | [1][2] |

| Synonyms | Alkyl aryl polyethoxy ethanol sodium sulfonate salt | [3] |

| CAS Number | 12627-38-2 | [1][2] |

| Molecular Formula | C₁₆H₂₅NaO₅S | [2][4] |

| Molecular Weight | 352.4 g/mol | [1][2] |

| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | [1] |

| Appearance | Data not available for this compound. For Triton X-100: Clear, colorless viscous liquid. | [5] |

| Density | Data not available for this compound. For Triton X-100: ~1.07 g/cm³ | [5] |

| Hydrophile-Lipophile Balance (HLB) | Data not available for this compound. For Triton X-100: 13.5 | [6] |

| Solubility | Soluble in water. |

Note: Due to the limited availability of specific data for this compound, the appearance, density, and HLB values for the closely related nonionic surfactant Triton X-100 are provided for approximation.

Mechanism of Action: Micelle Formation and Solubilization

Like other surfactants, this compound's utility stems from its ability to form micelles in aqueous solutions above its critical micelle concentration (CMC). These spherical aggregates possess a hydrophobic core, formed by the t-octylphenyl tails, and a hydrophilic shell, composed of the polyethylene oxide chains and terminal sulfate groups. This structure allows for the encapsulation and solubilization of hydrophobic molecules within the micellar core, effectively rendering them soluble in aqueous media. This is a fundamental principle behind its application in cell lysis and as a solubilizing agent.

Applications in Research and Drug Development

This compound is a versatile tool in various scientific disciplines, particularly in biological research and pharmaceutical development.

-

Cell Lysis: A primary application of this compound is in the disruption of cell membranes to release intracellular components for further analysis.[1] Its ability to solubilize membrane proteins and lipids makes it an effective agent for cell lysis in protein extraction protocols.[7]

-

Protein Solubilization: Due to its amphipathic nature, this compound can solubilize membrane-bound proteins, which are notoriously difficult to study in their native environment. The surfactant's micelles create a soluble protein-detergent complex, facilitating downstream applications such as electrophoresis and chromatography.[1]

-

Emulsion Polymerization: In the field of polymer chemistry, this compound can act as an effective emulsifier to stabilize emulsions required for certain chemical processes.[1]

-

Drug Formulation: The solubilizing properties of this compound are valuable in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]

Experimental Protocol: Cell Lysis for Protein Extraction

The following is a representative protocol for the lysis of cultured mammalian cells using an anionic surfactant like this compound for the purpose of total protein extraction. This protocol may require optimization depending on the specific cell type and downstream application.

Detailed Methodology

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) this compound, 1 mM EDTA, and protease inhibitor cocktail.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Preparation: Aspirate the culture medium from a confluent plate of cells.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove any residual medium.

-

Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the plate to cover the cell monolayer.

-

Incubation: Incubate the plate on ice for 5-10 minutes to allow for cell lysis.

-

Cell Collection: Using a cell scraper, gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

-

Downstream Processing: The protein lysate is now ready for protein concentration determination (e.g., BCA assay) and subsequent downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves and safety glasses, when working with this surfactant.

References

- 1. This compound | 12627-38-2 | Benchchem [benchchem.com]

- 2. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. Triton X-100 - Wikipedia [en.wikipedia.org]

- 6. Effect of the hydrophile-lipophile balance of non-ionic detergents (Triton X-series) on the solubilization of biological membranes and their integral b-type cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]

A Technical Guide to the Critical Micelle Concentration of Triton X-301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of the anionic surfactant, Triton X-301. It includes a summary of its CMC value, detailed experimental protocols for its determination, and logical workflows presented through diagrams. This document is intended to serve as a comprehensive resource for laboratory professionals working with this surfactant.

Introduction to this compound

This compound is an anionic surfactant characterized by a hydrophobic octylphenol ethoxylate backbone and a hydrophilic sulfate group. This amphiphilic nature allows it to reduce surface tension and form micelles in aqueous solutions. The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Understanding the CMC of this compound is crucial for its effective application in various fields, including drug delivery, cell lysis, and protein solubilization, as the formation of micelles governs its solubilizing and detergent properties.

Critical Micelle Concentration of this compound

The critical micelle concentration of this compound has been reported to be in the range of 0.22 - 0.24 mM . It is important to note that this value can be influenced by experimental conditions such as temperature, pH, and the ionic strength of the solvent. The presence of electrolytes, for instance, can lead to a decrease in the CMC of anionic surfactants due to the shielding of electrostatic repulsions between the surfactant head groups.

Quantitative Data Summary

| Parameter | Value |

| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM |

| Chemical Classification | Anionic Surfactant |

| Molecular Formula | C₁₆H₂₅NaO₅S |

| Molecular Weight | 352.4 g/mol |

Experimental Protocols for CMC Determination

The determination of the CMC of this compound can be accomplished through various analytical techniques. Below are detailed protocols for three common methods: surface tensiometry, dye solubilization, and fluorescence spectroscopy.

Surface Tension Method

This method is based on the principle that as the concentration of a surfactant increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

-

Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the deionized water as a blank.

-

Measure the surface tension of each this compound dilution, starting from the lowest concentration. Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements.

-

Allow each solution to equilibrate before measurement.

-

Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the graph: the steeply sloping region at lower concentrations and the plateau region at higher concentrations.

Dye Solubilization Method

This spectrophotometric method utilizes a water-insoluble dye that becomes solubilized within the hydrophobic core of the micelles. The increase in the absorbance of the dye is proportional to the micelle concentration.

Materials and Equipment:

-

This compound

-

A water-insoluble dye (e.g., Orange OT, Sudan Red G)

-

UV-Vis spectrophotometer

-

High-purity deionized water

-

Volumetric flasks, pipettes, and cuvettes

-

Shaker or vortex mixer

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

Add an excess amount of the water-insoluble dye to each surfactant solution.

-

Seal the containers and agitate them (e.g., using a shaker or vortex mixer) for a sufficient time to ensure equilibrium is reached and the maximum amount of dye is solubilized (this may take several hours).

-

Allow the solutions to stand to let the undissolved dye settle.

-

Carefully withdraw an aliquot from the supernatant of each solution, ensuring no undissolved dye particles are transferred.

-

Measure the absorbance of the dye in each aliquot at its wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Use a surfactant solution without dye as a blank.

-

Plot the absorbance as a function of the this compound concentration.

-

The plot will show a significant increase in absorbance at the onset of micelle formation. The CMC is determined from the concentration at which a sharp break in the curve is observed.

Fluorescence Spectroscopy Method using a Fluorescent Probe

This highly sensitive method employs a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions into the nonpolar micellar core, leading to a change in its fluorescence properties.

Materials and Equipment:

-

This compound

-

Pyrene (as a fluorescent probe)

-

Spectrofluorometer

-

High-purity deionized water

-

Methanol or acetone (for pyrene stock solution)

-

Volumetric flasks, micropipettes, and quartz cuvettes

Procedure:

-

Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).

-

Prepare a series of this compound solutions in deionized water, covering a concentration range around the expected CMC.

-

Add a small, constant amount of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of the organic solvent should be kept very low (e.g., < 0.1%) to avoid affecting micellization.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of pyrene in each solution using the spectrofluorometer. The excitation wavelength is typically set around 334-339 nm, and the emission is scanned from approximately 350 to 450 nm.

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) as a function of the this compound concentration.

-

The I₁/I₃ ratio is sensitive to the polarity of the pyrene microenvironment. A sharp decrease in this ratio will be observed as pyrene moves from the polar aqueous environment to the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal plot.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the critical micelle concentration of this compound.

Caption: Workflow for CMC determination using the surface tension method.

An In-depth Technical Guide to the Mechanism of Action of Triton X-301 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triton X-301, a member of the Triton X series of nonionic surfactants, exerts its primary biological effects through the disruption of cellular membranes. Its amphipathic nature, possessing both a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon tail, allows it to intercalate into the lipid bilayer. This guide provides a comprehensive overview of the concentration-dependent mechanism of action of this compound, detailing its impact on membrane integrity, cellular viability, and its application in various experimental protocols. While direct modulation of specific signaling pathways is not its principal mechanism, the profound effects on membrane structure can indirectly influence cellular signaling cascades.

Core Mechanism of Action: Membrane Permeabilization and Lysis

The fundamental mechanism of action of this compound in biological systems is the perturbation and, at sufficient concentrations, the complete solubilization of cellular membranes. This process is concentration-dependent and can be categorized into three main stages.[1]

1.1. Sub-Micellar Concentrations (<0.15 mM): At concentrations below its critical micelle concentration (CMC), this compound monomers exist in solution. In this state, they have minimal impact on cell viability and membrane permeability.[1]

1.2. Near-CMC Concentrations (~0.17 mM): As the concentration approaches the CMC, this compound monomers begin to integrate into the lipid bilayer. This insertion disrupts the native lipid-lipid and lipid-protein interactions, leading to an increase in membrane permeability.[1] This allows the passage of molecules that are normally impermeant, a property exploited in various experimental procedures.[1]

1.3. Supra-Micellar Concentrations (>0.22 - 0.24 mM): Above the CMC, this compound molecules aggregate to form micelles. These micelles can effectively solubilize the lipid bilayer, leading to a rapid loss of membrane integrity, cell lysis, and significant cytotoxicity.[1]

Quantitative Data on Biological Effects

The biological effects of Triton X-series detergents are directly correlated with their concentration. The following table summarizes the key concentration-dependent effects of Triton X-100, a close structural and functional analog of this compound.

| Concentration Range | Effect on Cell Membranes | Impact on Cell Viability | Reference |

| < 0.15 mM | No significant alteration of membrane permeability. | No significant alteration of cell viability. | [1] |

| ~ 0.17 mM | Increased permeability to otherwise impermeant molecules. | Cell viability is largely maintained in the short term. | [1] |

| > 0.22 - 0.24 mM | Rapid loss of membrane integrity and cell lysis. | Significant cytotoxicity. | [1] |

Experimental Protocols

The membrane-disrupting properties of this compound and its analogs are leveraged in a multitude of standard laboratory techniques.

3.1. Cell Lysis for Protein Extraction

This protocol is designed for the efficient extraction of total cellular proteins for subsequent analysis, such as Western Blotting.

-

Lysis Buffer Composition:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

Protease and phosphatase inhibitor cocktails (added fresh)

-

-

Protocol for Adherent Cells:

-

Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate PBS and add ice-cold lysis buffer.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

-

Protocol for Suspension Cells:

-

Pellet cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold lysis buffer.

-

Proceed with steps 4-6 from the adherent cell protocol.

-

3.2. Cell Permeabilization for Immunofluorescence Staining

This protocol facilitates the entry of antibodies to detect intracellular antigens.

-

Permeabilization Solution: 0.1% - 0.5% Triton X-100 in PBS.

-

Protocol:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Incubate cells with the permeabilization solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Proceed with blocking and antibody incubation steps.

-

3.3. Membrane Integrity Assay (Positive Control)

In cytotoxicity assays, such as the MTT assay, Triton X-100 is often used as a positive control to induce maximal cell death and membrane disruption.

-

Protocol:

-

Culture cells in a 96-well plate to the desired confluency.

-

Treat a subset of wells with a high concentration of Triton X-100 (e.g., 1%) for a duration sufficient to induce cell death (e.g., 30 minutes to a few hours).

-

Proceed with the specific protocol for the chosen cytotoxicity assay (e.g., addition of MTT reagent).

-

Signaling Pathway Interactions: An Indirect Consequence

This compound does not directly target and modulate specific signaling pathways in the way a receptor agonist or antagonist would. Instead, its profound impact on membrane integrity can indirectly affect signaling in several ways:

-

Disruption of Membrane-Associated Signaling Complexes: Many signaling pathways are initiated at the plasma membrane, involving receptors, ion channels, and scaffolding proteins that are embedded within or associated with the lipid bilayer. The solubilization of the membrane by this compound disrupts these complexes, leading to a non-specific inhibition or dysregulation of downstream signaling.

-

Release of Intracellular Signaling Molecules: Cell lysis releases the entire contents of the cell, including second messengers, kinases, phosphatases, and other signaling molecules, into the extracellular environment.

-

Artifacts in Experimental Assays: The permeabilizing effect of Triton X-100 can lead to misleading results in assays that assess cell surface receptors. For instance, it has been shown to cause damage to cell surface receptors, which can result in false observations in immunofluorescence microscopy.[2] A study on the Notch signaling pathway highlighted that Triton X-100 exposure can disrupt the Notch 1 receptor, leading to inaccurate protein expression analysis.[2]

Visualizations of Mechanisms and Workflows

References

Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling of Triton X-301

For Researchers, Scientists, and Drug Development Professionals

Triton X-301, a potent anionic surfactant, is a valuable tool in various laboratory applications, from cell lysis to protein extraction. However, its effective use hinges on a thorough understanding of its potential hazards and the stringent implementation of safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions necessary for this compound, ensuring a secure research environment.

Section 1: Hazard Identification and Classification

This compound, chemically known as dinonylphenyl polyoxyethylene, presents several health and environmental hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: DANGER[1]

Primary Hazards:

-

Serious Eye Damage: Causes serious eye damage.[1]

-

Skin Irritation: May cause skin irritation.

-

Harmful if Swallowed or Inhaled: Can be harmful if ingested or if its vapors are inhaled.[1]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.

| Property | Value |

| Synonyms | Dinonylphenyl polyoxyethylene |

| Appearance | Liquid[2] |

| Aspiration Hazard | Based on physical properties, not likely to be an aspiration hazard.[1] |

| Stability | Stable under normal conditions. |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong reducing agents.[3] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2).[3] |

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential when working with this compound.

Engineering Controls

-

Ventilation: Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1] A chemical fume hood is recommended for procedures that may generate aerosols or vapors.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles.[2] A face shield may be necessary for splash-prone procedures.

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize the risk of exposure and accidents.

Handling

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Section 5: First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical attention.[1] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1] |

Spill and Leak Procedures

-

Evacuate and Ventilate: Evacuate unnecessary personnel from the area. Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Absorption: Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

-

Collection and Disposal: Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[1]

Section 6: Experimental Workflows and Safety Controls

Visualizing the workflow for handling this compound and the hierarchy of safety controls can reinforce best practices in the laboratory.

Section 7: Disposal Considerations

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

-

Waste Classification: Dispose of this compound as hazardous waste.

-

Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

By adhering to the comprehensive guidelines outlined in this document, researchers, scientists, and drug development professionals can confidently and safely utilize this compound in their laboratory endeavors, fostering a culture of safety and scientific excellence.

References

Navigating the Solution: A Technical Guide to the Solubility of Triton X-301 in Diverse Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Triton X-301, an anionic surfactant, in various buffer systems. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the fundamental principles governing its solubility, the key factors influencing it, and detailed experimental protocols to empower researchers to determine precise solubility parameters in their specific experimental contexts.

Introduction to this compound

This compound is an anionic surfactant characterized by a hydrophilic sulfate group at the end of its polyoxyethylene chain.[1] This structure imparts a net negative charge to the molecule in aqueous solutions. Like other surfactants, this compound possesses an amphiphilic nature, with both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[1] This dual characteristic is fundamental to its surface activity and solubilization capabilities.[1]

A key parameter for any surfactant is its Critical Micelle Concentration (CMC) , which is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures called micelles.[2] Above the CMC, additional surfactant molecules primarily form more micelles rather than increasing the monomer concentration. The reported CMC for this compound is approximately 0.22 - 0.24 mM .[1] This value is a critical threshold for many of its applications, including cell lysis and solubilization of hydrophobic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | [3] |

| CAS Number | 12627-38-2 | [4] |

| Molecular Formula | C₁₆H₂₅NaO₅S | [3] |

| Molecular Weight | 352.4 g/mol | [1][3] |

| Type | Anionic Surfactant | [1] |

| Critical Micelle Concentration (CMC) | ~ 0.22 - 0.24 mM | [1] |

Theoretical Framework of Surfactant Solubility

The solubility of a surfactant in an aqueous buffer is a complex phenomenon governed by the interactions between the surfactant molecules, water molecules, and the ions of the buffer. Below the CMC, the solubility is determined by the dissolution of individual surfactant monomers. As the concentration increases and reaches the CMC, the formation of micelles significantly enhances the apparent solubility of the surfactant.

The temperature at which the solubility of an ionic surfactant equals its CMC is known as the Krafft point . Below the Krafft point, the solubility of the surfactant is limited, and micelles do not form. Above the Krafft point, a sharp increase in solubility is observed due to micelle formation.[5]

Factors Influencing the Solubility of this compound in Buffer Systems

The composition of the buffer system, including its pH, ionic strength, and the nature of the ions, can significantly impact the solubility of this compound. Temperature is another critical factor.

Effect of pH

As an anionic surfactant with a sulfate head group, the ionization of this compound is pH-dependent. The sulfate group is the conjugate base of a strong acid (sulfuric acid), and therefore, it remains ionized (negatively charged) over a wide pH range. However, at very low pH values, protonation of the sulfate group can occur, reducing the electrostatic repulsion between the surfactant head groups. This can lead to a decrease in the CMC and potentially a decrease in solubility due to the formation of less soluble protonated species. Conversely, at neutral and alkaline pH, the sulfate group will be fully deprotonated, ensuring high electrostatic repulsion between micelles and contributing to good solubility.

Effect of Ionic Strength (Salt Concentration)

The presence of electrolytes in a buffer solution has a pronounced effect on the solubility of ionic surfactants. The addition of salt to a solution of this compound will introduce counter-ions (cations) that can shield the electrostatic repulsion between the negatively charged sulfate head groups of the surfactant molecules. This shielding effect promotes the formation of micelles at a lower surfactant concentration, thus decreasing the CMC.[6][7]

At high salt concentrations, however, the "salting-out" effect can occur. The excess ions compete with the surfactant molecules for hydration by water molecules. This can lead to a decrease in the solubility of the surfactant itself, potentially causing it to precipitate out of solution. The specific type of salt can also play a role, with different cations and anions having varying effects on surfactant solubility.

Effect of Temperature

For many ionic surfactants, the solubility increases with temperature up to a certain point. As the temperature rises, the kinetic energy of the molecules increases, which can help to overcome the intermolecular forces and promote dissolution. The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum at a certain temperature.[6] It is important to note that unlike many non-ionic surfactants, anionic surfactants like this compound do not typically exhibit a "cloud point," which is a temperature above which they phase-separate from the solution.[8]

Table 2: Expected Trends in this compound Solubility with Varying Buffer Conditions

| Parameter | Change | Expected Effect on Solubility | Rationale |

| pH | Decrease (to very acidic) | Decrease | Protonation of the sulfate head group reduces electrostatic repulsion, potentially leading to aggregation and precipitation. |

| pH | Increase (from acidic to neutral/alkaline) | Increase | Full ionization of the sulfate head group enhances electrostatic repulsion and hydration, promoting solubility. |

| Ionic Strength | Increase (low to moderate) | Generally Increases | Shielding of head group repulsion lowers the CMC, favoring micelle formation and increasing apparent solubility. |

| Ionic Strength | Increase (to high) | Decrease | "Salting-out" effect reduces surfactant hydration, leading to precipitation. |

| Temperature | Increase | Generally Increases | Increased kinetic energy promotes dissolution. The effect on CMC can be complex. |

Experimental Protocols for Determining Solubility

Given the lack of specific solubility data for this compound in various buffers, the following protocols provide methodologies for researchers to determine these parameters in their specific systems.

Protocol for Quantitative Solubility Determination (Spectrophotometric Method)

This method relies on creating a calibration curve to determine the concentration of this compound in a saturated solution.

Materials:

-

This compound

-

Buffer of interest (e.g., Phosphate Buffered Saline, Tris-HCl)

-

UV-Vis Spectrophotometer

-

Centrifuge

-

Vortex mixer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the buffer of interest to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create standards of known concentrations covering the expected solubility range.

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (determination of λmax may be required by scanning across a UV wavelength range).

-

Plot a graph of absorbance versus concentration. This will be your calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the buffer in a series of tubes.

-

Vortex the tubes vigorously to ensure thorough mixing.

-

Equilibrate the samples at the desired temperature for a set period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the saturated solutions at high speed to pellet the undissolved surfactant.

-

Carefully collect the supernatant, ensuring no solid material is transferred.

-

Dilute the supernatant with the buffer to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the same λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted supernatant and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the buffer at that temperature.

-

Protocol for Determining the Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration.

This method is suitable for ionic surfactants like this compound.

Materials:

-

This compound

-

Buffer of interest

-

Conductivity meter

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a series of this compound solutions in the buffer of interest, with concentrations ranging from well below to well above the expected CMC (~0.23 mM).

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the conductivity as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Materials:

-

This compound

-

Buffer of interest

-

Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)

Procedure:

-

Prepare a series of this compound solutions in the buffer of interest, with concentrations ranging from well below to well above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The surface tension will decrease with increasing surfactant concentration and then plateau. The concentration at the point of the sharp break in the curve is the CMC.[9]

Visualizations

References

- 1. This compound | 12627-38-2 | Benchchem [benchchem.com]

- 2. nanoscience.com [nanoscience.com]

- 3. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Database: this compound (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 5. youtube.com [youtube.com]

- 6. jsirjournal.com [jsirjournal.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Unraveling the Hydrophilic-Lipophilic Balance of Triton X-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of Triton X-301, a crucial parameter for its application in research, particularly in drug development and formulation. This document clarifies the chemical nature of this compound, details methods for determining its HLB value, and presents its physicochemical properties in a structured format for easy reference.

Understanding this compound: An Important Clarification

Initial database searches for "this compound" can yield information for two distinct chemical entities. One is an anionic surfactant, sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate, with the CAS number 12627-38-2[1][2][3]. However, the Triton X series are predominantly known as non-ionic surfactants, specifically polyoxyethylene octyl phenyl ethers[4]. The nomenclature of this series, such as Triton X-100 (with an average of 9-10 ethylene oxide units) and Triton X-405 (with 40 ethylene oxide units), strongly suggests that a non-ionic this compound would be a polyoxyethylene octyl phenyl ether with approximately 30 ethylene oxide units[4][5][6]. Given that the concept of the Hydrophilic-Lipophilic Balance (HLB) was originally developed for and is most widely applied to non-ionic surfactants, this guide will focus on the non-ionic form of this compound, a polyoxyethylene octyl phenyl ether.

Physicochemical Properties of Non-ionic this compound

The following table summarizes the key quantitative data for a non-ionic this compound, assuming it is a polyoxyethylene octyl phenyl ether with 30 ethylene oxide units.

| Property | Value | Reference |

| Chemical Name | Polyoxyethylene (30) octyl phenyl ether | [5][6] |

| Synonyms | PEG-30 Octyl phenyl ether, Octoxynol-30 | [6] |

| Molecular Formula | C₇₄H₁₄₂O₃₁ | [5] |

| Hydrophilic Moiety | Polyoxyethylene chain | |

| Lipophilic Moiety | Octylphenol | |

| Calculated HLB Value | Approximately 17.3 | (Calculated) |

The Hydrophilic-Lipophilic Balance (HLB) of this compound

The HLB value is an empirical scale from 0 to 20 that indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant molecule[7][8][9]. Surfactants with high HLB values (>10) are more hydrophilic and are effective as oil-in-water (O/W) emulsifiers, solubilizers, and detergents[8][10][11].

Calculated HLB Value

For non-ionic surfactants like the Triton X series, the HLB value can be calculated using Griffin's method[7][9][12][13]. The formula is:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene chain).

-

M is the total molecular mass of the surfactant.

For a polyoxyethylene (30) octyl phenyl ether, the calculated HLB value is approximately 17.3 . This high HLB value indicates that this compound is a highly hydrophilic surfactant, making it an excellent solubilizing agent and an effective emulsifier for oil-in-water emulsions[10][14].

Logical Relationship of HLB and Surfactant Function

Caption: Relationship between HLB value and surfactant function.

Experimental Determination of HLB

While calculation provides a good estimate, the HLB value can also be determined experimentally. The emulsification method is a common approach.

Experimental Protocol: Emulsification Method

This protocol outlines a general procedure for determining the required HLB of an oil phase, which in turn can be used to characterize the HLB of an unknown surfactant like this compound[15].

Objective: To determine the HLB value of a surfactant by observing its ability to emulsify a specific oil.

Materials:

-

A series of surfactant blends with known HLB values. This is typically achieved by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in varying ratios.

-

The oil phase to be emulsified.

-

Distilled water.

-

Graduated cylinders or test tubes.

-

Vortex mixer or homogenizer.

Procedure:

-

Prepare a series of surfactant blends with a range of HLB values (e.g., from 4 to 16 in increments of 1 or 2).

-

For each HLB value, weigh a specific amount of the surfactant blend and the oil phase.

-

Add the specified amount of distilled water to each oil-surfactant mixture.

-

Agitate each mixture vigorously using a vortex mixer or homogenizer for a set period to form an emulsion.

-

Allow the emulsions to stand undisturbed and observe their stability over time (e.g., after 1 hour, 24 hours).

-

The emulsion that shows the least amount of creaming or separation is considered the most stable.

-

The HLB of the surfactant blend that produced the most stable emulsion corresponds to the required HLB of the oil.

Workflow for Experimental HLB Determination:

Caption: Workflow for the experimental determination of HLB.

Applications in Drug Development

The high HLB of this compound makes it particularly useful in pharmaceutical formulations for several purposes:

-

Solubilization of Poorly Soluble Drugs: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). High HLB surfactants like this compound can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous media and potentially enhancing their bioavailability[10][16][17].

-

Formation of Stable Oil-in-Water (O/W) Emulsions: For the formulation of creams, lotions, and parenteral drug delivery systems, O/W emulsions are frequently used. The high HLB of this compound makes it an effective emulsifying agent to stabilize these systems, preventing phase separation and ensuring a uniform distribution of the API[10][14].

Signaling Pathway of Micellar Solubilization:

Caption: Micellar solubilization of a poorly soluble drug.

Conclusion

This compound, as a non-ionic surfactant with a high calculated HLB of approximately 17.3, is a valuable excipient in pharmaceutical sciences. Its strong hydrophilic nature makes it an excellent choice for solubilizing hydrophobic drugs and stabilizing oil-in-water emulsions. Understanding its hydrophilic-lipophilic balance is paramount for formulators to effectively harness its properties in the development of safe and efficacious drug delivery systems. The experimental protocols and theoretical calculations outlined in this guide provide a solid foundation for researchers and scientists working with this versatile surfactant.

References

- 1. Chemical Database: this compound (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 2. This compound | 12627-38-2 | Benchchem [benchchem.com]

- 3. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. chembk.com [chembk.com]

- 6. Polyethylene glycol mono(octylphenyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 9. jrhessco.com [jrhessco.com]

- 10. pharmatimesofficial.com [pharmatimesofficial.com]

- 11. scribd.com [scribd.com]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. scientificspectator.com [scientificspectator.com]

- 16. ijpjournal.com [ijpjournal.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Applications of Triton X-301 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triton X-301 is an anionic surfactant that plays a significant, albeit more specialized, role in molecular biology compared to its non-ionic counterpart, Triton X-100. Its unique properties, stemming from a negatively charged sulfate group, make it a valuable tool for specific applications requiring strong solubilization and disruption of cellular and viral structures. This technical guide provides a comprehensive overview of this compound's applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Core Properties and Comparison with Triton X-100

This compound's functionality is defined by its physicochemical properties. Understanding these is crucial for optimizing its use in various molecular biology techniques.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 352.4 g/mol | [1][2] |

| Chemical Formula | C₁₆H₂₅NaO₅S | [2][3] |

| CAS Number | 12627-38-2 | [1] |

| Type | Anionic Surfactant | [1] |

| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | [1] |

| Aggregation Number | Data not readily available |

Comparative Analysis: this compound vs. Triton X-100

While both are part of the Triton X family, their differing ionic nature leads to distinct applications.

| Feature | This compound (Anionic) | Triton X-100 (Non-ionic) |

| Head Group | Negatively charged sulfate (-SO₄⁻) | Uncharged hydroxyl (-OH) |

| Solubilization | Strong, can be denaturing | Mild, generally non-denaturing |

| Protein-Protein Interactions | Can disrupt | Generally preserves |

| Common Applications | Cell lysis, viral inactivation | Protein extraction, immunoprecipitation |

Key Applications in Molecular Biology

This compound's robust disruptive capabilities are leveraged in several key molecular biology workflows.

Cell Lysis

This compound is a potent agent for cell lysis, effectively disrupting the cell membrane to release intracellular contents. Its anionic nature contributes to a more rigorous lysis compared to non-ionic detergents.

General Mechanism of Detergent-Based Cell Lysis:

Solubilization of Membrane Proteins

Due to its strong detergent properties, this compound can effectively solubilize integral membrane proteins, which are notoriously difficult to extract and study. However, caution is advised as it may denature some sensitive proteins.

Viral Inactivation

A critical application, particularly in the manufacturing of biologics, is the inactivation of enveloped viruses. This compound disrupts the lipid envelope of viruses, rendering them non-infectious. This is a crucial safety step in producing therapeutic proteins and vaccines.

Workflow for Viral Inactivation:

Experimental Protocols

The following are detailed methodologies for key experiments. Note that while many protocols are established with Triton X-100, these can be adapted for this compound with appropriate optimization of concentrations and incubation times.

Protocol 1: General Cell Lysis for Protein Extraction

This protocol is a starting point for lysing mammalian cells to extract total cellular proteins.

Materials:

-

Cell culture plates with adherent cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound (add protease and phosphatase inhibitors fresh)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Methodology:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[4]

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

-

Incubate the plate on ice for 15-20 minutes with occasional gentle rocking.[4]

-

Using a pre-chilled cell scraper, scrape the cells off the plate.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

-

Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled tube.

-

Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).

-

The protein lysate is now ready for downstream applications like Western blotting or can be stored at -80°C.

Protocol 2: Immunoprecipitation (IP) of a Target Protein

This protocol describes the enrichment of a specific protein from a cell lysate.

Materials:

-

Cell lysate prepared with a Triton-based buffer (as in Protocol 1, potentially with a lower this compound concentration, e.g., 0.1-0.5%, to preserve protein-protein interactions)

-

Primary antibody specific to the target protein

-

Protein A/G agarose or magnetic beads

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (v/v) this compound

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Microcentrifuge tubes

-

End-over-end rotator at 4°C

Methodology:

-

Pre-clearing the lysate (optional but recommended):

-

Add 20-30 µL of Protein A/G beads to 500 µL of cell lysate.

-

Incubate on an end-over-end rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

-

Repeat the wash step 3-4 times to remove non-specific binding proteins.[6]

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of Elution Buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein from the beads.

-

Centrifuge to pellet the beads and collect the supernatant containing the enriched target protein for analysis (e.g., by Western blot).

-

Immunoprecipitation Workflow:

Conclusion

This compound, with its distinct anionic properties, is a powerful tool in the molecular biologist's arsenal. While its strong disruptive nature requires careful consideration to avoid protein denaturation, it offers significant advantages in applications demanding robust cell lysis and viral inactivation. By understanding its fundamental properties and leveraging optimized protocols, researchers and drug development professionals can effectively harness this compound to advance their scientific endeavors.

References

- 1. This compound | 12627-38-2 | Benchchem [benchchem.com]

- 2. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C16H26O5S) [pubchemlite.lcsb.uni.lu]

- 4. mdanderson.org [mdanderson.org]

- 5. fivephoton.com [fivephoton.com]

- 6. Immunoprecipitation Procedure [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Mammalian Cell Lysis Using Triton X-301

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triton X-301 is an anionic surfactant that is effective for the lysis of mammalian cells to release intracellular contents for subsequent analysis. Its anionic nature distinguishes it from the more commonly used non-ionic detergent, Triton X-100. This property can be advantageous in specific applications where strong solubilization of proteins and disruption of cellular membranes are required. These application notes provide a comprehensive guide to using this compound for mammalian cell lysis, including detailed protocols, data interpretation, and troubleshooting.

Principle of Action

This compound is an amphipathic molecule with a hydrophobic alkylphenol tail and a hydrophilic polyoxyethylene sulfate head group. This structure allows it to insert into the lipid bilayer of cell membranes, disrupting the native lipid and protein organization. At concentrations above its critical micelle concentration (CMC), this compound forms micelles that can solubilize membrane components, leading to complete cell lysis and the release of intracellular contents. As an anionic detergent, it can also interact with proteins, which may lead to some level of denaturation, a factor to consider for downstream applications where protein activity is critical.

Data Presentation

| Detergent Type | Typical Concentration | Lysis Strength | Protein Denaturation | Common Applications |

| Anionic (e.g., SDS, this compound) | 0.1 - 1.0% | Strong | High | SDS-PAGE, Western Blotting |

| Non-ionic (e.g., Triton X-100, NP-40) | 0.1 - 1.0% | Mild to Moderate | Low | Immunoprecipitation, Enzyme Assays |

| Zwitterionic (e.g., CHAPS) | 0.1 - 1.0% | Moderate | Low to Moderate | Protein purification, Electrophoresis |

Note: The optimal concentration for this compound will vary depending on the cell type, cell density, and the specific downstream application. It is recommended to perform a concentration titration to determine the optimal working concentration.

Experimental Protocols

The following protocols are provided as a starting point for using this compound to lyse mammalian cells. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound Lysis Buffer (see recipe below)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

This compound Lysis Buffer Recipe (100 mL):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (v/v) this compound

-

Protease inhibitor cocktail (add fresh before use)

-

Phosphatase inhibitor cocktail (optional, add fresh before use)

Procedure:

-

Aspirate the culture medium from the adherent cells.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold this compound Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

-

Incubate the plate on ice for 10-20 minutes with gentle rocking.

-

Using a cell scraper, scrape the cells off the surface of the plate.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate gently for 15 seconds.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

The cleared lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Lysis of Suspension Mammalian Cells

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound Lysis Buffer

-

Conical tubes

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Transfer the cell suspension to a conical tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Add an appropriate volume of ice-cold this compound Lysis Buffer to the cell pellet (e.g., 1 mL per 10^7 cells).

-

Resuspend the pellet by gentle pipetting or vortexing.

-

Incubate the tube on ice for 10-20 minutes with occasional gentle agitation.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

The cleared lysate is now ready for downstream applications or can be stored at -80°C.

Mandatory Visualizations

Signaling Pathway: Caspase Activation Cascade in Apoptosis

Cell lysis, while a mechanical process in the lab, shares conceptual similarities with the natural process of programmed cell death, or apoptosis, where the cell's contents are dismantled. A key pathway in apoptosis is the caspase activation cascade. Understanding this pathway can be relevant for interpreting results from lysed cells, as some components may be activated during the process.

Caption: Caspase activation signaling cascade.

Experimental Workflow: Optimizing this compound Concentration for Cell Lysis

The following workflow diagram outlines the steps for optimizing the concentration of this compound for a specific mammalian cell line to maximize protein yield while minimizing unwanted effects.

Caption: Workflow for optimizing this compound lysis.

Downstream Application Compatibility

The compatibility of this compound with downstream applications is a critical consideration. As an anionic detergent, it may interfere with certain assays.

-

Protein Quantification Assays:

-

BCA Assay: Generally more compatible with detergents than Bradford assays. However, it is still recommended to check the manufacturer's compatibility chart.

-

Bradford Assay: Anionic detergents like this compound can interfere with the Bradford assay, leading to inaccurate protein concentration measurements.[1][2] It is advisable to use a detergent-compatible Bradford reagent or an alternative quantification method.

-

-

Immunological Assays (ELISA, Western Blotting): The denaturing effect of this compound may be beneficial for exposing epitopes in Western blotting but could be detrimental for ELISAs that rely on native protein conformation.

-

Enzyme Activity Assays: The potential for protein denaturation by this compound necessitates careful validation to ensure that the enzymatic activity of the protein of interest is not compromised.

-

Mass Spectrometry: Detergents can interfere with mass spectrometry analysis.[3] It is crucial to remove this compound from the sample before analysis, for example, by using detergent removal spin columns.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Protein Yield | Incomplete cell lysis. | Increase the concentration of this compound. Increase the incubation time. Ensure adequate mixing during lysis. |

| Protease degradation. | Add fresh protease inhibitors to the lysis buffer immediately before use. Keep samples on ice at all times. | |

| Viscous Lysate | Release of DNA from the nucleus. | Add DNase I to the lysis buffer (e.g., 10 U/mL) and incubate on ice for 10-15 minutes. Sonicate the lysate briefly on ice. |

| Inconsistent Results | Variation in cell number or lysis volume. | Ensure accurate cell counting and consistent lysis buffer volumes. |

| Incomplete removal of PBS. | Aspirate all PBS before adding the lysis buffer to avoid dilution. | |

| Interference with Downstream Assays | Presence of this compound. | Use a detergent-compatible assay. Remove the detergent from the sample using appropriate methods (e.g., spin columns, dialysis). |

References

Triton X-Series Detergents for Effective Protein Extraction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Triton X series of non-ionic detergents are invaluable tools in biochemical and molecular biology research for the solubilization and extraction of proteins from cellular membranes. Their mild, non-denaturing properties make them particularly suitable for applications where the preservation of protein structure and function is critical. While Triton X-100 is the most ubiquitously used member of this family, this document provides a broader overview of the Triton X series, with a focus on the principles of their application in protein extraction. Due to the limited availability of specific data for Triton X-301 in peer-reviewed literature, this guide will focus on the well-characterized members of the series and provide a framework for the empirical determination of optimal conditions for less common variants like this compound.

The effectiveness of a Triton X detergent in protein extraction is dependent on its concentration, the specific characteristics of the target protein and the cellular membrane, as well as other buffer components like pH and ionic strength.[1] Generally, for effective solubilization of membrane proteins, the detergent concentration must be above its critical micelle concentration (CMC).[2]

Data Presentation: Properties of Triton X-Series Detergents

The selection of a suitable Triton X detergent and its working concentration is guided by its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) number is an indicator of the surfactant's solubility, with higher HLB values indicating greater hydrophilicity. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles, a crucial step for membrane solubilization.

| Detergent | Average Ethylene Oxide Units (x) | HLB | CMC (ppm at 25°C) | Typical Working Concentration for Protein Extraction |

| Triton X-114 | 7-8 | 12.4 | - | 1-2% (for phase partitioning) |

| Triton X-100 | 9-10 | 13.5 | 150-190 | 0.1% - 1% (w/v) |

| Triton X-305 (70%) | 30 | 17.3 | 1916 | Empirically determined |

| Triton X-405 (70%) | 40 | 17.9 | - | Empirically determined |

Data for Triton X-114, X-100, and X-405 sourced from manufacturer literature.[3] Data for Triton X-305 sourced from a product data sheet.[4]

Experimental Protocols

General Protocol for Total Protein Extraction from Cultured Mammalian Cells

This protocol provides a general framework for lysing cultured cells to extract total protein using a Triton X-series detergent. The optimal concentration of the detergent should be empirically determined. For initial experiments with a detergent like this compound, a concentration range of 0.1% to 1.0% (w/v) is a reasonable starting point.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-series detergent (e.g., Triton X-100 or empirically determined concentration for this compound), Protease Inhibitor Cocktail.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Cell Harvesting: Aspirate the culture medium from the adherent cells. Wash the cells twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.

-